molecular formula C13H17N B1277670 2-(tert-Butyl)-7-methyl-1H-indole CAS No. 69622-42-0

2-(tert-Butyl)-7-methyl-1H-indole

Cat. No. B1277670
CAS RN: 69622-42-0
M. Wt: 187.28 g/mol
InChI Key: WVIIEDLFBUMOFH-UHFFFAOYSA-N
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Description

2-(Tert-Butyl)-7-methyl-1H-indole, or 2-tBu-7-Me-Ind, is a synthetic compound used in a variety of scientific research applications. It is a highly versatile compound that is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of 5-HT6 Antagonists

2-(tert-Butyl)-7-methyl-1H-indole derivatives have been utilized in the synthesis of potent 5-HT6 antagonists, which are significant in advanced biological testing. These compounds are derived from an epiminocyclohept[b]indole scaffold and have shown promising results in this field (Isherwood et al., 2012).

Heterocyclic Chemistry

The compound has been involved in the study of isoanellated heterocyclic systems, demonstrating its relevance in the field of heterocyclic chemistry. This includes its transformation into various derivatives with different functional groups (Kreher & Dyker, 1987).

Palladium-Catalyzed Annulation

Research involving palladium-catalyzed intramolecular annulation of alkynes used tert-butylimines of 2-bromo-1H-indole-3-carboxaldehydes, demonstrating the compound's potential in creating complex molecular structures like gamma-carbolines and heteropolycycles (Zhang & Larock, 2003).

Nenitzescu Indole Synthesis

This compound plays a role in the synthesis of selective androgen receptor modulators, showing its applicability in the Nenitzescu indole synthesis. The process involves a multi-step synthesis starting from different precursors (Boros, Kaldor & Turnbull, 2011).

Photocatalytic Cycloaddition

In photocatalytic dearomative intermolecular [2 + 2] cycloaddition of heterocycles, derivatives of this compound are used to build molecular complexity, which has implications in drug discovery (Oderinde et al., 2020).

Fischer Indole Synthesis

The compound is involved in Fischer indole synthesis, a crucial method in modern organic chemistry for producing pharmaceuticals, agrochemicals, and other products. This showcases its versatility and importance in synthetic organic chemistry (Falke et al., 2011).

Palladium-Catalyzed Cyclization

Research on the utility of isocyanides in C–N or C–C bond construction also highlights the application of this compound derivatives. This work demonstrates the compound's role in forming complex molecular architectures (Tang et al., 2014).

X-Ray Structural Analysis

X-ray structural analysis and DFT studies of triazolyl-indole derivatives including tert-butyl variants offer insights into the molecular structure, interactions, and potential applications in pharmaceuticals and materials science (Boraei et al., 2021).

Synthesis Employing tert-Butyl Sulfinamide

The use of tert-butyl sulfinamide in synthesizing indoles from 2-halophenols via palladium-catalyzed cross coupling highlights another aspect of the compound's utility in chemical synthesis (Prakash et al., 2011).

Mechanism of Action

Target of Action

Related compounds such as tert-butylhydroquinone (tbhq) have been reported to interact with hemagglutinin in influenza a virus . It’s important to note that this doesn’t necessarily mean 2-(tert-Butyl)-7-methyl-1H-indole shares the same targets, but it provides a starting point for further investigation.

Mode of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to exhibit antibacterial activity . The mode of action of TBHQ/TBBQ involves causing loss of bacterial membrane integrity

Biochemical Pathways

Related compounds like tert-butylhydroquinone (tbhq) have been reported to affect amino acid δ2h values in aerobic heterotrophs . This suggests that this compound might also interact with biochemical pathways related to amino acid metabolism.

Pharmacokinetics

A related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate (l-44), has been studied for its pharmacokinetics and metabolism in rats . This compound was found to be well-tolerated and exhibited pharmacokinetic properties that support once-daily dosing . This information could provide a basis for further investigation into the pharmacokinetics of this compound.

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to exhibit antibacterial activity . This suggests that this compound might also have antibacterial properties.

properties

IUPAC Name

2-tert-butyl-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-5-7-10-8-11(13(2,3)4)14-12(9)10/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIIEDLFBUMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426285
Record name 2-(tert-Butyl)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69622-42-0
Record name 2-(tert-Butyl)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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